2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone
Overview
Description
2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C14H10N4O4S and its molecular weight is 330.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.04227599 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Mass-Spectral Fragmentation
Mass-spectral studies of compounds similar to 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone have been conducted, revealing specific fragmentation patterns. This can aid in the structural characterization of similar compounds through mass spectrometry analysis (Kato & Hirao, 1972).
Synthesis of Furan Derivatives
There is significant research on the synthesis of furan derivatives from functionalized nitroalkanes, which is relevant for the synthesis of compounds like this compound. These processes involve successive catalytic reactions and have applications in pharmaceutical synthesis (Palmieri, Gabrielli, & Ballini, 2010).
Antibacterial and Antiviral Properties
Studies on nitrophenylfuran derivatives, structurally related to the compound , have indicated their potential antibacterial and antiviral properties. This opens avenues for their use in developing new therapeutic agents (Holla, Akberali, & Shivananda, 2001).
Anti-Malarial Applications
Research on derivatives similar to the compound of interest has led to the development of new leads for anti-malarial agents. The modifications in the molecular structure can significantly impact the efficacy against malaria, particularly against drug-resistant strains (Wiesner et al., 2003).
Synthesis of Aminobenzo[b]thiophenes
The compound's structural elements are similar to those used in the synthesis of aminobenzo[b]thiophenes, demonstrating its relevance in the development of novel chemical entities with potential applications in materials science and pharmaceuticals (Androsov et al., 2010).
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4S/c19-11(9-3-1-4-10(7-9)18(20)21)8-23-14-15-13(16-17-14)12-5-2-6-22-12/h1-7H,8H2,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZECJJMBCVKZRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NNC(=N2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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